molecular formula C8H10ClNO2 B3043004 Methyl 3-Pyridylacetate hydrochloride CAS No. 69966-42-3

Methyl 3-Pyridylacetate hydrochloride

Cat. No. B3043004
CAS RN: 69966-42-3
M. Wt: 187.62
InChI Key: VKOSBUGMYWSLSS-UHFFFAOYSA-N
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Description

Methyl 3-Pyridylacetate Hydrochloride (MPAC) is a chemical compound with the CAS Number: 69966-42-3 and a molecular weight of 187.63 . It has a linear formula of C8H10ClNO2 .


Molecular Structure Analysis

The molecular structure of Methyl 3-Pyridylacetate Hydrochloride is represented by the linear formula C8H10ClNO2 . The Inchi Code is 1S/C8H9NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h2-4,6H,5H2,1H3;1H .


Physical And Chemical Properties Analysis

Methyl 3-Pyridylacetate Hydrochloride is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Enzyme Inhibition in Cancer Research

Methyl 3-pyridylacetate hydrochloride and its derivatives have shown potential in inhibiting key enzymes involved in cancer progression. Rowlands et al. (1995) discovered that esters of 3-pyridylacetic acid, similar in structure to methyl 3-pyridylacetate hydrochloride, effectively inhibit human testicular 17 alpha-hydroxylase/C17,20-lyase and human placental aromatase enzymes. These enzymes are significant in hormone-dependent cancers, such as prostate cancer, suggesting a potential therapeutic application for compounds like methyl 3-pyridylacetate hydrochloride in cancer treatment (Rowlands et al., 1995).

Metabolism Studies

Methyl 3-pyridylacetate hydrochloride also plays a role in studying the metabolism of certain substances. Meacham, Bowman, and McKennis (1972) researched the metabolism of dihydrometanicotine in rats and dogs, identifying methyl 3-pyridylacetate as a key metabolite. This study provides insights into the metabolic pathways and transformations of nicotine-related compounds (Meacham, Bowman, & McKennis, 1972).

Cognitive Enhancement Research

Research into cognitive disorders has also utilized derivatives of methyl 3-pyridylacetate hydrochloride. Lin et al. (1997) found that 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a compound related to methyl 3-pyridylacetate hydrochloride, exhibited positive effects in models of cognitive enhancement. This suggests potential applications in developing treatments for cognitive disorders (Lin et al., 1997).

Chemical Properties and Reactions

Studies into the chemical properties and reactions of pyridylacetic acid derivatives, including methyl 3-pyridylacetate hydrochloride, contribute significantly to understanding their potential applications. For example, Izadyar, Zamani, and Gholami (2006) conducted a combined experimental and theoretical study on the pyrolysis of 2-pyridylacetic acid in the gas phase, providing valuable information about the thermal behavior of these compounds (Izadyar, Zamani, & Gholami, 2006).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Methyl 3-Pyridylacetate Hydrochloride are not available, it’s noted that the compound is used in various fields of research and industry . Its future applications would likely depend on the results of ongoing and future research studies.

properties

IUPAC Name

methyl 2-pyridin-3-ylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h2-4,6H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOSBUGMYWSLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Pyridylacetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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